N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzylsulfanyl group at the 5-position and a 3-methyl-1-oxoisochromene carboxamide moiety at the 2-position. While direct pharmacological data are unavailable in the provided evidence, structural analogues suggest applications in medicinal chemistry, agrochemicals, or materials science .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-20(11-14-9-5-6-10-15(14)16(24)26-20)17(25)21-18-22-23-19(28-18)27-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCZEUYRKPERDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with benzyl chloride to introduce the benzylthio group .
The next step involves the synthesis of the isochromene moiety. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The final step involves coupling the thiadiazole and isochromene intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the isochromene moiety can be reduced to form alcohols.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide demonstrates effectiveness against various bacterial strains. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific case studies have reported on its effects against breast cancer and leukemia cell lines, highlighting its potential as a lead compound in cancer therapy.
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, suggesting a role in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthesis process:
- Formation of Thiadiazole Ring : The initial step involves the reaction of benzyl mercaptan with hydrazine derivatives to form the thiadiazole core.
- Isochromene Synthesis : Subsequent cyclization reactions lead to the formation of the isochromene structure.
- Carboxamide Formation : Finally, the introduction of the carboxamide group is achieved through acylation reactions.
Pharmaceutical Development
Given its promising biological activities, this compound can be further explored in drug development pipelines for antibiotics and anticancer therapies. Its unique structure may provide a scaffold for designing new derivatives with enhanced efficacy and reduced toxicity.
Agricultural Chemistry
The antimicrobial properties could also be harnessed in agricultural applications as a biopesticide or fungicide. The ability to combat plant pathogens may lead to its use in sustainable agriculture practices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition. |
| Study B | Anticancer Activity | Inhibited proliferation of MCF-7 breast cancer cells by inducing apoptosis at IC50 concentrations below 10 µM. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%. |
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as VEGFR-2 (vascular endothelial growth factor receptor 2).
Pathways Involved: It induces apoptotic cell death by blocking the cell cycle at the sub-G1 phase, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Substituent Effects on Physicochemical Properties
- Benzylsulfanyl vs. Smaller Alkyl Groups : The target compound’s benzylsulfanyl group increases steric bulk and lipophilicity compared to ethylsulfanyl () or methylthio derivatives (e.g., 5f, 5k in ). This may enhance membrane permeability but reduce aqueous solubility .
- Isochromene vs. Acetamide/Benzamide Groups : The fused isochromene system in the target compound and contrasts with simpler acetamide () or benzamide () moieties. Isochromene’s rigid bicyclic structure could influence binding affinity in biological targets .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C21H19N5O2S2
- Molecular Weight : 437.54 g/mol
- CAS Number : 831244-17-8
Anticancer Properties
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, a study on similar benzylthio-thiadiazole derivatives showed promising results against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The most potent compounds in this series had IC50 values significantly lower than that of the reference drug sorafenib, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 5d | HeLa | 0.37 | 7.91 |
| 5g | HeLa | 0.73 | 7.91 |
| 5k | HeLa | 0.95 | 7.91 |
The mechanism of action involved the induction of apoptotic cell death and cell cycle arrest at the sub-G1 phase, which was confirmed through flow cytometry analysis .
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer proliferation and survival pathways. In silico docking studies suggest that these compounds may bind effectively to the active sites of key receptors such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .
Toxicity Studies
Toxicity assessment is critical for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, certain thiadiazole derivatives exhibited low toxicity levels, indicating their potential for further development in therapeutic applications without significant adverse effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with sulfonamide or carboxamide precursors. For example, thiadiazole derivatives are synthesized via cyclization of thiourea intermediates or condensation reactions with benzoyl chloride derivatives under reflux conditions (e.g., acetonitrile or DMF). Optimization strategies include adjusting reaction time (1–3 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Catalytic agents like iodine or triethylamine may enhance cyclization efficiency. Yield improvements (>70%) are achievable by monitoring intermediates via TLC and using column chromatography for purification .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Structural validation employs spectroscopic techniques:
- 1H/13C NMR : Confirms proton environments (e.g., benzylsulfanyl groups at δ 4.2–4.5 ppm) and carbon backbone.
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations (~650 cm⁻¹).
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between thiadiazole and isochromene moieties) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial screening : Agar diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme inhibition : UV-Vis spectrophotometry to measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported at 24–48 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity) or cell line heterogeneity. To address this:
- Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
- Validate results using orthogonal methods (e.g., fluorescence-based assays vs. colorimetric).
- Perform dose-response curves with triplicate replicates and statistical analysis (ANOVA, p < 0.05) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Advanced approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., COX-2).
- DFT calculations : Gaussian 09 to analyze electronic properties (HOMO-LUMO gaps) and reactive sites.
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with experimental IC₅₀ correlations .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release.
- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
Q. How can regioselectivity challenges in thiadiazole functionalization be addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
